molecular formula C7H11N3OS B2877888 methyl N-cyanomorpholine-4-carbimidothioate CAS No. 55843-68-0

methyl N-cyanomorpholine-4-carbimidothioate

Cat. No. B2877888
Key on ui cas rn: 55843-68-0
M. Wt: 185.25
InChI Key: STUDYASYNMISQR-CLFYSBASSA-N
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Patent
US08410095B2

Procedure details

A 3 L round bottom flask equipped with a mechanical stirrer was charged with dimethyl cyanodithioimidocarbonate (200 g, 1368 mmol). The solid material was taken up in Ethanol (2279 ml) and stirred until completely dissolved. Morpholine (119 ml, 1368 mmol) was then added to the flask by graduated cylinder and the mechanical stirrer set to a vigorous rate for overnight stirring of the resulting mixture at room temperature. The resulting white precipitate was collected and dried via suction filtration overnight to afford pure white solid methyl N-cyano-4-morpholinecarbimidothioate (212.5 g, 1147 mmol, 84% yield) as a white solid (1H NMR (400 MHz, DMSO-d6) δ ppm 2.70 (s, 3H) 3.61-3.66 (m, 4H) 3.74-3.79 (m, 4H)).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2279 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C>[C:1]([N:3]=[C:4]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[S:5][CH3:6])#[N:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)N=C(SC)SC
Step Two
Name
Quantity
119 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
2279 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L round bottom flask equipped with a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
STIRRING
Type
STIRRING
Details
stirring of the resulting mixture at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried via suction filtration overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)N=C(SC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1147 mmol
AMOUNT: MASS 212.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08410095B2

Procedure details

A 3 L round bottom flask equipped with a mechanical stirrer was charged with dimethyl cyanodithioimidocarbonate (200 g, 1368 mmol). The solid material was taken up in Ethanol (2279 ml) and stirred until completely dissolved. Morpholine (119 ml, 1368 mmol) was then added to the flask by graduated cylinder and the mechanical stirrer set to a vigorous rate for overnight stirring of the resulting mixture at room temperature. The resulting white precipitate was collected and dried via suction filtration overnight to afford pure white solid methyl N-cyano-4-morpholinecarbimidothioate (212.5 g, 1147 mmol, 84% yield) as a white solid (1H NMR (400 MHz, DMSO-d6) δ ppm 2.70 (s, 3H) 3.61-3.66 (m, 4H) 3.74-3.79 (m, 4H)).
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
119 mL
Type
reactant
Reaction Step Two
Quantity
2279 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:3]=[C:4](SC)[S:5][CH3:6])#[N:2].[NH:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1>C(O)C>[C:1]([N:3]=[C:4]([N:9]1[CH2:14][CH2:13][O:12][CH2:11][CH2:10]1)[S:5][CH3:6])#[N:2]

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
C(#N)N=C(SC)SC
Step Two
Name
Quantity
119 mL
Type
reactant
Smiles
N1CCOCC1
Step Three
Name
Quantity
2279 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 3 L round bottom flask equipped with a mechanical stirrer
DISSOLUTION
Type
DISSOLUTION
Details
until completely dissolved
STIRRING
Type
STIRRING
Details
stirring of the resulting mixture at room temperature
CUSTOM
Type
CUSTOM
Details
The resulting white precipitate was collected
CUSTOM
Type
CUSTOM
Details
dried via suction filtration overnight
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(#N)N=C(SC)N1CCOCC1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1147 mmol
AMOUNT: MASS 212.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 83.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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